N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O4/c1-26-8-2-3-16(26)17(27-9-11-30-12-10-27)13-24-18(28)19(29)25-14-4-6-15(7-5-14)31-20(21,22)23/h2-8,17H,9-13H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRZDFHWTZTULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Synthetic Challenges
The compound’s structure integrates three critical components:
- Oxalamide backbone : Serves as a hydrogen-bonding scaffold.
- 1-Methylpyrrole-morpholine hybrid : Enhances solubility and target engagement.
- 4-Trifluoromethoxyphenyl group : Improves metabolic stability and lipophilicity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H23F3N4O4 |
| Molecular Weight | 440.4 g/mol |
| CAS Number | 1049477-87-3 |
The trifluoromethoxy group introduces steric and electronic challenges during synthesis, necessitating precise control over reaction conditions.
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis can be divided into three key intermediates:
- 1-Methylpyrrole-morpholine ethylamine : Forms the amine-bearing heterocyclic core.
- 4-Trifluoromethoxyphenyl oxalic acid derivative : Provides the aromatic oxalamide moiety.
- Oxalamide coupling : Unites the intermediates via amide bond formation.
Stepwise Synthesis
Formation of 1-Methylpyrrole-Morpholine Ethylamine
A modified Buchwald-Hartwig amination is employed to construct the morpholine-pyrrole hybrid. Palladium catalysts (e.g., Pd(OAc)2) enable coupling between 1-methylpyrrole-2-carboxaldehyde and morpholine in the presence of a reducing agent.
Reaction Conditions :
- Catalyst: Pd(OAc)2 (2 mol%)
- Ligand: Xantphos (4 mol%)
- Solvent: Toluene, 110°C, 12 hours
- Yield: 68–72% (crude)
Synthesis of 4-Trifluoromethoxyphenyl Oxalyl Chloride
4-Trifluoromethoxy aniline is treated with oxalyl chloride under anhydrous conditions to form the oxalyl chloride derivative.
Key Parameters :
- Temperature: 0–5°C (prevents decomposition)
- Solvent: Dichloromethane (DCM)
- Reaction Time: 3 hours
- Yield: 85–90%
Amide Coupling
The final step involves reacting 1-methylpyrrole-morpholine ethylamine with 4-trifluoromethoxyphenyl oxalyl chloride in the presence of a base.
Optimized Protocol :
- Base: Triethylamine (3 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature, 6 hours
- Workup: Aqueous NaHCO3 wash, column chromatography (SiO2, ethyl acetate/hexane)
- Yield: 62–65%
Industrial-Scale Production Considerations
Catalytic Efficiency
Industrial processes prioritize atom economy and catalyst recycling. Palladium nanoparticle catalysts immobilized on magnetic supports (Fe3O4@SiO2-Pd) reduce metal leaching and improve yields to 78%.
Purification Strategies
- Crystallization : The oxalamide product is recrystallized from ethanol/water (3:1) to achieve >99% purity.
- Chromatography : Reserved for small batches due to cost constraints.
Table 2: Comparative Purification Methods
| Method | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Crystallization | 99.2 | 120 | High |
| Chromatography | 99.8 | 450 | Low |
Mechanistic Insights and Side Reactions
Competing Pathways
- Oxalamide Hydrolysis : Trace water in THF leads to oxalic acid formation, reducing yields. Solved by molecular sieves (4Å).
- Morpholine Ring Opening : Occurs above 40°C; mitigated by strict temperature control.
Comparative Analysis with Analogous Compounds
Table 3: Synthetic Efficiency vs. Structural Analogs
| Compound | Yield (%) | Purity (%) | Key Difference |
|---|---|---|---|
| Target Compound | 65 | 99.2 | Trifluoromethoxy group |
| N1-Cyclohexenyl Oxalamide | 71 | 98.5 | Aliphatic substituent |
The trifluoromethoxy group necessitates lower temperatures and drier conditions compared to non-fluorinated analogs.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction of the oxalamide linkage may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Its chemical properties could make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
Heterocyclic Diversity : The target compound employs a pyrrole-morpholine hybrid, whereas the example from uses a pyrazolo-pyrimidine scaffold. The latter is often associated with kinase inhibition (e.g., JAK/STAT pathways).
Fluorinated Substituents : Both compounds incorporate fluorine (trifluoromethoxy vs. fluorophenyl), which enhances metabolic stability and membrane permeability.
Pharmacokinetic Profiles : The morpholine group in the target compound likely improves aqueous solubility compared to the sulfonamide group in the analog, which may increase plasma protein binding.
Biological Activity
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, identified by the CAS number 1049477-87-3, is a synthetic compound with notable biological activity. Its molecular formula is and it has a molecular weight of 440.4 g/mol. This compound features a complex structure that includes a pyrrole ring, morpholino group, and a trifluoromethoxy-substituted phenyl moiety, which contribute to its potential pharmacological properties.
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.4 g/mol |
| CAS Number | 1049477-87-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the morpholino group often enhances the bioavailability and stability of the compound, making it a candidate for therapeutic applications.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The oxalamide structure may facilitate interactions with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The trifluoromethoxy group could enhance binding affinity to specific receptors, influencing downstream signaling pathways.
Case Studies
- Anticancer Activity : Preliminary studies suggest that oxalamide derivatives can induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds structurally related to this oxalamide have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells).
- Antimicrobial Properties : Some oxalamide derivatives have demonstrated antibacterial activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of oxalamides indicate that modifications to the phenyl and heterocyclic components significantly influence biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
